molecular formula C17H23N3O B108092 n-Methyl-n-(2-(4-aminophenoxy)ethyl)-2-(4-aminophenyl)ehtanamine CAS No. 115256-13-8

n-Methyl-n-(2-(4-aminophenoxy)ethyl)-2-(4-aminophenyl)ehtanamine

Cat. No. B108092
M. Wt: 285.4 g/mol
InChI Key: QZYRUZJJDBUKII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related amines and their derivatives is a topic of interest in the provided papers. For instance, paper describes the synthesis of 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine through addition alkylation of diethyl triamine with epoxyethane, achieving a high yield and purity. This method could potentially be adapted for the synthesis of "n-Methyl-n-(2-(4-aminophenoxy)ethyl)-2-(4-amino-phenyl)ethanamine" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of amines and their derivatives is crucial for their reactivity and interaction with biological targets. Paper discusses the synthesis of various N-substituted derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and their dopamine receptor affinities. The introduction of different alkyl groups affects the compound's affinity for dopamine receptors, indicating that the molecular structure, particularly the substituents on the nitrogen atom, plays a significant role in the biological activity of these compounds.

Chemical Reactions Analysis

The reactivity of amines with aldehydes is highlighted in paper , where N-[(1-methyl-2-phenyl)ethyl]ethanimine N-oxide is formed as a metabolite of methamphetamine. This suggests that "n-Methyl-n-(2-(4-aminophenoxy)ethyl)-2-(4-aminophenyl)ethanamine" could potentially undergo similar reactions with aldehydes under physiological conditions, leading to the formation of N-oxide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of amines are influenced by their molecular structure. For example, paper notes that the introduction of a 2-phenylethyl group on the nitrogen atom increases liposolubility, which could affect the solubility and distribution of "n-Methyl-n-(2-(4-aminophenoxy)ethyl)-2-(4-aminophenyl)ethanamine" in a biological system. Additionally, the fluorescence properties of some N-substituted 1,4-dihydropyridines reported in paper suggest that the compound may also exhibit fluorescence, depending on its specific structure and substituents.

properties

IUPAC Name

4-[2-[2-(4-aminophenoxy)ethyl-methylamino]ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-20(11-10-14-2-4-15(18)5-3-14)12-13-21-17-8-6-16(19)7-9-17/h2-9H,10-13,18-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYRUZJJDBUKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=C(C=C1)N)CCOC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562558
Record name 4-(2-{[2-(4-Aminophenoxy)ethyl](methyl)amino}ethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-((4-Aminophenethyl)(methyl)amino)ethoxy)aniline

CAS RN

115256-13-8
Record name 4-(2-{[2-(4-Aminophenoxy)ethyl](methyl)amino}ethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-aminophenoxy)-2-[N-(4-aminophenethyl)-N-methylamino]ethane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1-(4-nitrophenoxy)-2-[N-methyl-N-(4-nitrophenethyl)amino]ethane (1.5 g) in ethanol (100 ml) was stirred for hours at room temperature under three atmospheres of hydrogen in the presence of Raney nickel ("Nicat 102"-Trade Mark). The reaction mixture was filtered and evaporated to dryness. The residual oil was re-dissolved in ether, filtered and evaporated to give a yellow solid (1.1 g), which was crystallised from ethyl acetate/60°-80° petroleum ether to give the title compound, (0.9 g), m.p. 73°-74°.
Quantity
1.5 g
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reactant
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0 (± 1) mol
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reactant
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Quantity
100 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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